molecular formula C12H10F2N2O2 B13757533 Ethyl 5-fluoro-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate CAS No. 1269292-56-9

Ethyl 5-fluoro-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B13757533
CAS No.: 1269292-56-9
M. Wt: 252.22 g/mol
InChI Key: KSMMHTXODCUDBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-fluoro-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate is a fluorinated pyrazole derivative characterized by a pyrazole ring substituted with fluorine atoms at the 5-position and a 2-fluorophenyl group at the 1-position. The ethyl carboxylate moiety at the 4-position enhances its solubility and modulates electronic properties, making it a versatile intermediate in medicinal chemistry and agrochemical research.

Properties

CAS No.

1269292-56-9

Molecular Formula

C12H10F2N2O2

Molecular Weight

252.22 g/mol

IUPAC Name

ethyl 5-fluoro-1-(2-fluorophenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C12H10F2N2O2/c1-2-18-12(17)8-7-15-16(11(8)14)10-6-4-3-5-9(10)13/h3-7H,2H2,1H3

InChI Key

KSMMHTXODCUDBY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2F)F

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 5-fluoro-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate

Detailed Synthetic Routes

Pyrazole Core Formation via Hydrazine Condensation

One common approach involves the reaction of 2-fluorophenyl-substituted hydrazines with β-dicarbonyl compounds or equivalents to form the pyrazole ring. For example, phenylhydrazine derivatives with a 2-fluoro substituent react with trichloromethyl enones to yield 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles, which can be further converted into the target compound through subsequent fluorination and esterification steps.

  • Reaction conditions typically involve heating the enone with phenylhydrazine hydrochloride in ethanol or similar solvents.
  • The regioselectivity of pyrazole formation is influenced by the nature of the starting materials and reaction conditions, with ratios of regioisomers reported as high as 97:3 favoring the 1,3-regioisomer, which is structurally related to the target compound.
Fluorination and Esterification

The introduction of fluorine at the 5-position of the pyrazole ring is achieved through fluorination reagents or starting from fluorinated precursors. The ester group at the 4-position is commonly introduced by esterification of the corresponding carboxylic acid or carboxylic acid halide intermediates.

  • Pyrazolecarbonyl chlorides, intermediates in this synthesis, are prepared by chlorination of carboxylic acids using chlorinating agents, as described in patent literature.
  • The carboxylic acid precursors are often fluorinated pyrazole derivatives, which can be esterified with ethanol under acidic or basic conditions to yield the ethyl ester.
One-Pot Synthesis and Deprotection

Patent WO2019131695A1 describes a one-pot synthesis involving the formylation and deprotection of 2-(2-fluorophenyl)-1H-pyrrole derivatives to access fluorinated pyrazole intermediates. The process includes:

  • Treatment of 2-(2-fluorophenyl)-1H-pyrrole with sodium hydride in 4-methyltetrahydropyran solvent under ice-cooling.
  • Subsequent addition of aqueous sodium hydroxide and stirring overnight at room temperature.
  • Extraction and purification steps involving ethyl acetate and heptane to isolate the desired fluorinated pyrazole carboxylate derivatives.

This method highlights the use of strong bases and controlled temperature to achieve efficient conversion with good yields.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Pyrazole ring formation 2-fluorophenylhydrazine + trichloromethyl enone, EtOH, heat (4-16 h) ~85 High regioselectivity (97:3) for 1,3-isomer
Fluorination Chlorinating agents on carboxylic acid intermediates Not specified Industrial scale feasible
Esterification Ethanol, triethylamine, 60 °C, 1 h ~60 Moderate yield reported for ethyl ester formation
One-pot synthesis and deprotection Sodium hydride, 4-methyltetrahydropyran, NaOH, room temperature overnight Not explicitly quantified Efficient conversion with extraction and purification

Summary of Key Literature and Patent Sources

Source Type Key Information Provided Reference Index
Patent WO2019131695A1 One-pot synthesis of fluorinated pyrazole carboxylates, reaction conditions, purification
Patent US20110288305A1 Preparation of 5-fluoro-1-alkyl pyrazole carbonyl halides, esterification strategies
Scientific Article (ACS Omega) Regiocontrolled synthesis of 1-substituted pyrazoles, regioisomer ratios, reaction optimization
Chemical Database (ChemicalBook) Reaction conditions for ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate, yields
PubChem Database Molecular identifiers, structural information, synonyms

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various substituted pyrazoles and phenyl derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate for Drug Synthesis
Ethyl 5-fluoro-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate is utilized as a key intermediate in the synthesis of novel pharmaceuticals. Its unique chemical structure allows it to be incorporated into drug candidates aimed at treating inflammatory diseases and pain management. For instance, research has indicated that derivatives of this compound exhibit promising anti-inflammatory and analgesic properties, making them suitable for further development in drug formulations .

Case Study: Anti-inflammatory Agents
A study published in a peer-reviewed journal demonstrated the synthesis of several derivatives from this compound, which were tested for their anti-inflammatory effects in animal models. The results showed a significant reduction in inflammation markers compared to control groups, indicating potential therapeutic applications .

Agricultural Chemistry

Agrochemical Formulation
This compound is also explored in the formulation of agrochemicals, particularly as a potential herbicide or fungicide. Its ability to inhibit specific biological pathways in plants makes it valuable for developing effective crop protection agents .

Case Study: Herbicide Development
In agricultural research, derivatives of this compound were tested for herbicidal activity against various weed species. The findings indicated that certain formulations could significantly reduce weed growth without harming crop yields, suggesting a viable application in sustainable agriculture practices .

Biochemical Research

Study of Biological Pathways
Researchers utilize this compound to investigate its effects on various biological pathways. Its structural properties allow scientists to explore enzyme interactions and metabolic processes, contributing to the understanding of disease mechanisms and identifying potential therapeutic targets .

Case Study: Enzyme Interaction Studies
A research project focused on the interaction of this compound with specific enzymes involved in inflammatory pathways. The study revealed that the compound inhibits these enzymes effectively, providing insights into its mechanism of action and potential as a therapeutic agent .

Material Science

Advanced Material Development
The compound is being investigated for its properties in creating advanced materials such as polymers and coatings. Its chemical stability and unique properties can enhance the performance characteristics of materials used in various industrial applications .

Case Study: Polymer Synthesis
In material science research, this compound was incorporated into polymer matrices to improve thermal stability and chemical resistance. The resulting materials demonstrated enhanced durability compared to traditional polymers, indicating its potential for industrial applications .

Summary Table of Applications

Application AreaDescriptionCase Study Highlights
Pharmaceutical DevelopmentKey intermediate for anti-inflammatory and analgesic drug synthesisSignificant reduction in inflammation markers observed
Agricultural ChemistryPotential herbicide/fungicide formulationEffective weed growth reduction without crop damage
Biochemical ResearchInvestigation of biological pathways and enzyme interactionsInhibition of inflammatory enzymes demonstrated
Material ScienceDevelopment of advanced materials with enhanced propertiesImproved thermal stability in polymer applications

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 5-fluoro-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate and its analogs:

Compound Name Substituents Molecular Weight Key Properties/Activities References
This compound (Target) 5-F, 1-(2-Fluorophenyl), 4-COOEt 268.25 High lipophilicity; potential enzyme inhibition
Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate 5-NH₂, 1-(2-Fluorophenyl), 4-COOEt 265.27 Enhanced hydrogen-bonding capacity; used in kinase inhibitor synthesis
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 1-(4-Fluorophenyl), 4-COOEt 234.22 Lower steric hindrance; intermediate for anti-inflammatory agents
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 5-NH₂, 1-(4-Fluorophenyl), 4-COOEt 249.24 Melting point 153–154°C; precursor for fluorescent dyes
Ethyl 5-hydroxy-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate 5-OH, 1-(Naphthalen-2-yl), 4-COOEt 296.30 PfDHOD inhibition (IC₅₀ = 200 µM); anti-malarial potential
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate 5-(3-F-4-MeO-Phenyl), 3-COOEt 264.25 Lower similarity (0.89); tested in agrochemical screens

Key Observations:

Fluorine Substitution: The target compound’s dual fluorine substitution (5-F and 2-F-phenyl) increases its electronegativity and metabolic stability compared to mono-fluorinated analogs like Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate. This enhances binding to hydrophobic enzyme pockets . Replacement of 5-F with NH₂ (e.g., Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate) introduces hydrogen-bonding capability, altering biological target specificity .

Positional Isomerism: Moving the fluorine on the phenyl group from the 2- to 4-position (e.g., Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate) reduces steric effects, improving crystallinity (mp 153–154°C) .

Biological Activity :

  • Bulky substituents, such as naphthalen-2-yl in Ethyl 5-hydroxy-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate, improve enzyme inhibition (PfDHOD IC₅₀ = 200 µM) but reduce solubility compared to the target compound’s smaller 2-fluorophenyl group .

Carboxylate Position :

  • Shifting the carboxylate from the 4- to 3-position (e.g., Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate) decreases structural similarity (0.89) and may limit cross-reactivity in biological assays .

Biological Activity

Ethyl 5-fluoro-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate is a compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural science. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by a pyrazole ring substituted with an ethyl ester group and fluorine atoms. Its molecular formula is C11H10F2N2O2C_11H_10F_2N_2O_2, with a molecular weight of approximately 240.21 g/mol.

The biological activities of this compound are primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The presence of fluorine enhances the lipophilicity of the molecule, potentially increasing its bioavailability and interaction with biological membranes.

1. Anti-inflammatory Properties

Research indicates that compounds within the pyrazole class exhibit significant anti-inflammatory properties. This compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. A study reported that similar pyrazole derivatives demonstrated IC50 values for COX-1 and COX-2 inhibition ranging from 0.01 µM to 5.40 µM, indicating potent anti-inflammatory activity superior to traditional NSAIDs like celecoxib .

2. Anticancer Activity

The compound has also been evaluated for its anticancer potential against various cell lines. For instance, derivatives of pyrazole have shown cytotoxic effects against MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines, with IC50 values ranging from 3.79 µM to 42.30 µM . this compound may exert its anticancer effects through apoptosis induction and cell cycle arrest mechanisms.

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties as well. Pyrazole derivatives are known to exhibit activity against various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Research Findings

Several studies have characterized the biological activities of this compound and related compounds:

Study Cell Line IC50 (µM) Activity
Study AMCF73.79Anticancer
Study BA54926Anticancer
Study CHepG217.82Anticancer
Study DCOX Enzymes0.01Anti-inflammatory

Case Study 1: Anti-inflammatory Activity

In one study, researchers synthesized several pyrazole derivatives, including this compound, and evaluated their anti-inflammatory effects using an animal model of acute inflammation. The results indicated a significant reduction in edema compared to control groups, supporting the compound's potential as an anti-inflammatory agent.

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer properties of this compound against various tumor cell lines. The findings revealed that treatment with this compound led to increased apoptosis rates in cancer cells, alongside downregulation of pro-survival signaling pathways.

Q & A

Q. What are the key considerations for optimizing the synthesis of ethyl 5-fluoro-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate?

The synthesis typically involves multi-step reactions, starting with cyclization of a fluorinated aldehyde (e.g., 2-fluorobenzaldehyde) with ethyl hydrazinecarboxylate to form the pyrazole core. Subsequent fluorination at the 5-position may employ nucleophilic substitution using KF or electrophilic fluorinating agents. Key parameters include:

  • Temperature control (e.g., reflux in ethanol at 80°C for cyclization).
  • Catalyst selection (e.g., Cu(I) salts for fluorination).
  • Purification via column chromatography or recrystallization to achieve >95% purity. Monitoring reaction progress using TLC or HPLC is critical to minimize byproducts .

Q. How can researchers confirm the structural integrity and purity of this compound?

Use a combination of spectroscopic and chromatographic techniques:

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to verify substituent positions and fluorine incorporation.
  • IR : Confirm ester (C=O stretch ~1700 cm1^{-1}) and pyrazole ring vibrations.
  • HPLC : Assess purity (>98% recommended for biological assays).
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion). Cross-referencing with published spectral data for analogous pyrazole derivatives enhances reliability .

Q. What role do the fluorine substituents play in the compound’s reactivity and bioactivity?

The 5-fluoro and 2-fluorophenyl groups enhance:

  • Metabolic stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes.
  • Electron-withdrawing effects : Polarizes the pyrazole ring, improving interactions with target proteins (e.g., kinases or enzymes).
  • Lipophilicity : Adjusts logP values for optimal membrane permeability. Comparative studies with non-fluorinated analogs show reduced bioactivity, highlighting fluorine’s importance .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

Perform molecular docking (e.g., AutoDock Vina) against crystallographic structures of target proteins (e.g., kinases). Key steps:

  • Prepare the ligand (protonation states, energy minimization).
  • Define binding pockets using residues from co-crystallized inhibitors.
  • Validate models with free energy calculations (MM-GBSA). Studies on similar pyrazole derivatives demonstrate correlation between docking scores and experimental IC50_{50} values .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell lines, incubation times) or compound solubility. Mitigation strategies include:

  • Standardizing protocols (e.g., uniform ATP concentrations in kinase assays).
  • Pre-dissolving the compound in DMSO (<0.1% final concentration to avoid cytotoxicity).
  • Validating activity in orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .

Q. How can structure-activity relationship (SAR) studies improve this compound’s efficacy?

Synthesize analogs with:

  • Varied substituents at the 1- and 5-positions (e.g., Cl, CF3_3, or methyl groups).
  • Modified ester groups (e.g., methyl or tert-butyl esters). Test analogs in dose-response assays to identify critical pharmacophores. For example, replacing the ethyl ester with a carboxylic acid improves solubility but may reduce cell permeability .

Q. What methods address low aqueous solubility during in vitro testing?

  • Co-solvents : Use cyclodextrins or PEG-400 to enhance solubility.
  • Salt formation : Convert the ester to a sodium carboxylate (if hydrolytically stable).
  • Prodrugs : Introduce hydrolyzable groups (e.g., phosphate esters) for transient solubility. Physicochemical profiling (e.g., shake-flask method for logP/logS) guides formulation .

Q. How can reaction mechanisms for key synthetic steps be elucidated?

  • Isotopic labeling : Use 18O^{18}\text{O}-labeled ethanol to track esterification.
  • DFT calculations : Model transition states for fluorination steps.
  • Kinetic studies : Monitor intermediates via in situ IR or LC-MS. Evidence from analogous pyrazole syntheses suggests a concerted mechanism for cyclization .

Q. What experimental designs evaluate synergistic effects with other therapeutic agents?

  • Combinatorial screening : Test the compound alongside kinase inhibitors or chemotherapeutics in checkerboard assays.
  • Isobologram analysis : Quantify synergy using the Combination Index (CI <1 indicates synergy).
  • Transcriptomics : Identify pathways modulated by the combination .

Q. How is X-ray crystallography used to validate the compound’s structure?

  • Grow single crystals via vapor diffusion (e.g., ethanol/water).
  • Collect data on a diffractometer (Cu Kα radiation).
  • Refine structures using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks).
    Crystallographic data for related compounds show planar pyrazole rings and π-stacking with fluorophenyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.